molecular formula C7H10N2O B12852626 (5-Amino-6-methylpyridin-2-yl)methanol

(5-Amino-6-methylpyridin-2-yl)methanol

Cat. No.: B12852626
M. Wt: 138.17 g/mol
InChI Key: JRGWUIBNDJSMOI-UHFFFAOYSA-N
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Description

(5-Amino-6-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-6-methylpyridin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with 2,6-dimethylpyridine.

    Nitration: The methyl groups are selectively nitrated to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include various reduced derivatives of the original compound.

    Substitution: Products include substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: (5-Amino-6-methylpyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It may serve as a ligand in biochemical assays to investigate enzyme kinetics and binding affinities.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Amino-6-methylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Molecular Targets and Pathways:

    Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors, modulating signal transduction pathways.

    Nucleic Acids: The compound can interact with DNA or RNA, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    2-Amino-6-methylpyridine: Similar structure but lacks the hydroxymethyl group.

    5-Amino-2-methylpyridine: Similar structure but lacks the hydroxymethyl group.

    6-Methyl-2-pyridinemethanol: Similar structure but lacks the amino group.

Uniqueness: (5-Amino-6-methylpyridin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(5-amino-6-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGWUIBNDJSMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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